molecular formula C22H22ClN5O3 B10997595 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10997595
M. Wt: 439.9 g/mol
InChI Key: YRANIHWMXQQZQG-UHFFFAOYSA-N
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Description

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a phenylamino group, and a beta-carboline core. The presence of these functional groups and the beta-carboline structure makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the beta-carboline core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline structure.

    Introduction of the acetylamino and phenylamino groups: This step involves the acylation of aniline derivatives with acetic anhydride to form the acetylamino group, followed by coupling with the beta-carboline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the acylation and chlorination steps. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein binding.

    Medicine: Due to its structural similarity to known bioactive molecules, the compound may have potential as a lead compound for drug development, particularly in the areas of cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), leading to changes in gene expression and cellular function. The beta-carboline core can also interact with neurotransmitter receptors, potentially affecting neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide lies in its beta-carboline core, which imparts specific biological activities not found in other similar compounds. This makes it a valuable compound for research in various fields.

Properties

Molecular Formula

C22H22ClN5O3

Molecular Weight

439.9 g/mol

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C22H22ClN5O3/c1-13(29)25-15-3-5-16(6-4-15)26-21(30)11-24-22(31)28-9-8-17-18-10-14(23)2-7-19(18)27-20(17)12-28/h2-7,10,27H,8-9,11-12H2,1H3,(H,24,31)(H,25,29)(H,26,30)

InChI Key

YRANIHWMXQQZQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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